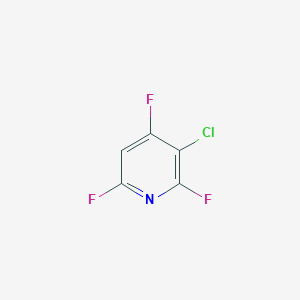

3-Chloro-2,4,6-trifluoropyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXVKPEYNNWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547347 | |

| Record name | 3-Chloro-2,4,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-79-7 | |

| Record name | 3-Chloro-2,4,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,4,6-trifluoropyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Chloro-2,4,6-trifluoropyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, including computed properties and expected reactivity based on established principles of fluorinated heterocyclic chemistry. This guide aims to equip researchers with the foundational knowledge to effectively handle, utilize, and explore the synthetic potential of this versatile building block.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS Number 1682-79-7.[1][2] Its molecular structure and key identifiers are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1682-79-7 | [1][2] |

| Molecular Formula | C₅HCl F₃N | [1] |

| Molecular Weight | 167.51 g/mol | [1] |

| Canonical SMILES | C1(=C(C(=NC(=C1F)F)Cl)F) | Inferred |

| InChI Key | Inferred from structure | Inferred |

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physical Properties: A Note on Data Availability

A thorough search of available literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for this compound. Many sources explicitly state that data for properties such as melting point, boiling point, and density are "not available." This suggests that the compound may not have been isolated and characterized on a scale that would permit these measurements to be widely reported.

In the absence of experimental data, computational models provide estimated values for certain physicochemical parameters. These should be regarded as indicative rather than definitive.

Table 2: Computed Physicochemical Properties of this compound

| Property | Computed Value | Source |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Exact Mass | 166.9749612 u | [1] |

| Monoisotopic Mass | 166.975 u | [1] |

The calculated XLogP3 value of 2.4 suggests that this compound is a lipophilic molecule with low water solubility, a common characteristic of polyhalogenated aromatic compounds.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The reactivity of this compound is dictated by the electron-withdrawing nature of the nitrogen atom and the three fluorine atoms, which renders the pyridine ring highly electron-deficient. This electronic profile makes the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr).

The fluorine and chlorine substituents act as leaving groups, with the position of substitution being influenced by both electronic and steric factors. In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the 4-position, followed by the 2- and 6-positions.[3] The presence of a chlorine atom at the 3-position introduces further complexity to the regioselectivity of these reactions.

The general mechanism for the SNAr reaction on a polyhalopyridine involves the attack of a nucleophile on one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the pyridine ring.

Diagram 2: Generalized Workflow for Nucleophilic Aromatic Substitution

Caption: Conceptual workflow of a typical SNAr reaction.

Common nucleophiles used in reactions with similar polyhalogenated pyridines include amines, alkoxides, and thiolates. The choice of solvent and reaction temperature can significantly influence the outcome and regioselectivity of the substitution. For instance, reactions involving pentafluoropyridine have demonstrated that under mild conditions, substitution occurs at the C-4 position, while harsher conditions can lead to substitution at the C-2 and C-6 positions.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs containing the this compound scaffold are not readily identifiable, its value lies in its potential as a versatile building block for the synthesis of novel chemical entities. The pyridine nucleus is a well-established and privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[4]

The strategic placement of halogen atoms on the pyridine ring provides multiple handles for synthetic diversification through cross-coupling reactions and nucleophilic substitutions. This allows for the systematic exploration of the chemical space around the pyridine core, which is a cornerstone of modern drug discovery programs.

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Lipophilicity and Permeability: The incorporation of fluorine can influence a molecule's ability to cross cell membranes.

Given these advantages, this compound represents a valuable starting material for the synthesis of libraries of novel compounds for screening against a wide array of biological targets.

Safety and Handling

Due to the lack of specific toxicological data for this compound, it is imperative to handle this compound with extreme caution, treating it as potentially hazardous. General safety precautions for handling highly halogenated and reactive aromatic compounds should be strictly followed. Information from related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine, indicates high toxicity upon ingestion, inhalation, and skin absorption.[5][6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive profile of its experimental physical properties is currently unavailable, its chemical reactivity can be reliably predicted based on the established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. Its utility in the synthesis of novel, highly functionalized molecules makes it a compound of interest for researchers in drug discovery and materials science. As with any compound for which detailed toxicological data is lacking, stringent safety protocols must be observed during its handling and use.

References

-

CAMEO Chemicals. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. National Oceanic and Atmospheric Administration.

-

Echemi. 3-Chloro-2,4,6-trifluoro pyridine | 1682-79-7.

-

Guidechem. How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications - FAQ.

-

Echemi. 1682-79-7, 3-Chloro-2,4,6-trifluoro pyridine Formula.

-

LookChem. 3-Chloro-2,4,6-trifluoro pyridine CAS NO.1682-79-7.

-

Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

-

PubChem. 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information.

-

Ranjbarkarimi, R. et al. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Royal Society of Chemistry.

-

ChemicalBook. 3-Chloro-2,4,6-trifluoro pyridine | 1682-79-7.

-

Vitaku, E. et al. Pyridine-containing pharmaceuticals: A review of the approved drugs. Journal of Medicinal Chemistry.

-

Schlosser, M. et al. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. European Journal of Organic Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Chloro-2,4,6-trifluoro pyridine, CasNo.1682-79-7 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

3-Chloro-2,4,6-trifluoropyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,6-trifluoropyridine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of both electron-withdrawing fluorine atoms and a chlorine atom on the pyridine ring, make it a valuable intermediate in the preparation of a variety of functionalized heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to the pharmaceutical and agrochemical industries.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] Its chemical structure consists of a central pyridine ring substituted with three fluorine atoms at positions 2, 4, and 6, and a chlorine atom at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound (CAS 1682-79-7) is not widely available in the literature, the following table summarizes its key identifiers and computed properties. For comparative context, experimental data for the related isomer, 3,5-dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5), is also provided where available, highlighting the impact of the substitution pattern on the physical properties.

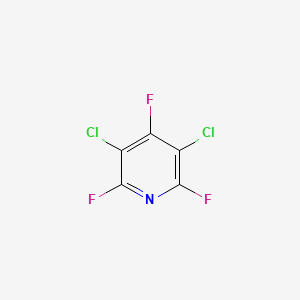

| Property | This compound | 3,5-Dichloro-2,4,6-trifluoropyridine |

| CAS Number | 1682-79-7[1][3] | 1737-93-5[4] |

| Molecular Formula | C₅HClF₃N[1][3] | C₅Cl₂F₃N |

| Molecular Weight | 167.51 g/mol [1] | 201.96 g/mol |

| Appearance | Not specified | White or Colorless to Light orange to Yellow powder to lump to clear liquid |

| Boiling Point | Not specified | 160 °C |

| Melting Point | Not specified | 24 °C |

| Purity | >98.0% (GC) (typical) | >98.0% (GC) (typical) |

Synthesis

A common synthetic route to functionalized pyridines involves the substitution of halogens on a perhalogenated pyridine precursor. While a specific, detailed protocol for the synthesis of this compound is not readily found in published literature, a plausible approach would involve the selective reduction of a more halogenated precursor, such as 2,3,4,6-tetrachloropyridine or pentachloropyridine, followed by halogen exchange (halex) reactions. A general procedure for the preparation of a related compound, 3-chloropyridine, involves the chlorination of 2,6-dichloropyridine to yield 2,3,6-trichloropyridine, followed by a hydrogenation reaction.[5]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly at the 2-, 4-, and 6-positions, are excellent leaving groups, activated by the electron-withdrawing effect of the pyridine nitrogen. The chlorine at the 3-position is generally less reactive towards nucleophilic displacement compared to the fluorines at the ortho and para positions. This differential reactivity allows for selective substitution reactions.

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries.[6][7] The trifluoromethylpyridine motif is a key structural component in a number of active ingredients.[7]

General Nucleophilic Aromatic Substitution (SNAr) Pathway:

Caption: Generalized pathway for nucleophilic aromatic substitution on this compound.

The site of nucleophilic attack is influenced by both electronic and steric factors. Generally, the 4-position is the most susceptible to attack, followed by the 2- and 6-positions. The 3-position, where the chlorine is located, is the least reactive. This selectivity can be exploited to introduce various functional groups onto the pyridine ring. For instance, reaction with a nucleophile under controlled conditions could lead to the selective displacement of the fluorine at the 4-position.

Potential Applications in Drug Discovery

While specific drugs derived from this compound are not explicitly detailed in the available literature, the broader class of trifluoromethylpyridines has significant applications in medicine.[7] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

For example, the introduction of a trifluoromethylpyridine moiety can be a key step in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For the related compound, 3,5-dichloro-2,4,6-trifluoropyridine, it is indicated to be fatal if inhaled, in contact with skin, or if swallowed, and causes skin and eye irritation. Similar precautions should be taken for this compound.

Conclusion

This compound is a valuable, though not extensively documented, chemical intermediate. Its utility lies in the strategic placement of its halogen substituents, which allows for selective functionalization of the pyridine ring through nucleophilic aromatic substitution. For researchers in drug discovery and agrochemical development, this compound offers a scaffold that can be elaborated into a wide array of more complex and potentially bioactive molecules. Further research into the specific reaction conditions and applications of this compound is warranted to fully exploit its synthetic potential.

References

- Shandong Mopai Biotechnology Co., LTD. (n.d.). 3-Chloro-2,4,6-trifluoro pyridine CAS NO.1682-79-7.

-

PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

-

FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2023). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). National Center for Biotechnology Information. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....

-

Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (2018). Royal Society of Chemistry. Retrieved from [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKAT USA, Inc. Retrieved from [Link]

- Chongqing Chemdad Co., Ltd. (n.d.). 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE.

Sources

- 1. echemi.com [echemi.com]

- 2. 1682-79-7 | this compound - AiFChem [aifchem.com]

- 3. 3-Chloro-2,4,6-trifluoro pyridine, CasNo.1682-79-7 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 4. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Chemistry of 3-Chloro-2,4,6-trifluoropyridine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of 3-Chloro-2,4,6-trifluoropyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and materials science. This document consolidates available information on its chemical identity, properties, and potential applications, providing a foundational resource for its use in advanced chemical synthesis.

Core Compound Identification

Chemical Name: this compound CAS Number: 1682-79-7[1][2][3] Molecular Formula: C₅HCl F₃N[2]

This compound belongs to the family of poly-halogenated pyridines, which are recognized for their utility as versatile building blocks in organic synthesis. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique reactivity and physicochemical properties.

Molecular and Physical Properties

A summary of the key computed and physical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and for the purification of products.

| Property | Value | Source |

| Molecular Weight | 167.52 g/mol | [2] |

| Exact Mass | 166.9749612 u | [2] |

| Monoisotopic Mass | 166.9749612 u | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

| Complexity | 124 | [2] |

| XLogP3 | 2.4 | [2] |

Synthesis and Reactivity Insights

While specific, detailed synthetic protocols for this compound (CAS 1682-79-7) are not extensively documented in publicly accessible literature, its synthesis can be inferred from established methods for preparing related poly-halogenated pyridines. The general approach often involves the substitution of chlorine atoms with fluorine using a suitable fluorinating agent.

A common precursor for such compounds is a polychlorinated pyridine. For instance, the synthesis of the related compound 3,5-dichloro-2,4,6-trifluoropyridine is achieved through the fluorination of pentachloropyridine.

Illustrative Synthetic Pathway (Hypothetical)

The following diagram illustrates a plausible, though not experimentally verified for this specific isomer, synthetic workflow for the preparation of halogenated pyridines, which could be adapted for this compound.

Sources

Spectroscopic Profile of 3-Chloro-2,4,6-trifluoropyridine: A Predictive and Methodological Guide

Introduction

3-Chloro-2,4,6-trifluoropyridine is a halogenated heterocyclic compound of significant interest in the synthesis of advanced materials and pharmaceutical intermediates. Its reactivity is largely dictated by the electronic landscape of the pyridine ring, which is heavily influenced by the electronegative halogen substituents. A thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. The methodologies presented herein represent best practices for the acquisition of high-quality spectral data for this and similar compounds.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the IUPAC numbering scheme, is presented below. Key to its mass spectrum are the naturally occurring isotopes of chlorine, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information. The predicted chemical shifts are based on the principle of substituent additivity and comparison with related fluorinated pyridines.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the proton at the C-5 position. This proton will exhibit coupling to the adjacent fluorine atoms.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

| ~7.0-7.5 ppm | Triplet of triplets (tt) | J(H,F) ≈ 2-5 Hz | H-5 |

Causality of Prediction: The electron-withdrawing nature of the fluorine and chlorine atoms will deshield the remaining proton, shifting it downfield. The multiplicity arises from coupling to the fluorine atoms at C-4 and C-6.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. Each carbon signal will be split by the fluorine atoms, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the carbon and fluorine atoms.

| Predicted Chemical Shift (δ) | Multiplicity & Coupling Constants (J) | Assignment | | :--- | :--- | :--- | :--- | | ~150-160 ppm | d, ¹J(C,F) ≈ 240-260 Hz | C-2, C-6 | | ~145-155 ppm | d, ¹J(C,F) ≈ 250-270 Hz | C-4 | | ~120-130 ppm | d, ²J(C,F) ≈ 20-30 Hz | C-3 | | ~110-120 ppm | t, ²J(C,F) ≈ 20-30 Hz | C-5 |

Causality of Prediction: Carbons directly bonded to fluorine (C-2, C-4, C-6) will appear significantly downfield and exhibit large one-bond C-F coupling constants.[3] The carbon bearing the chlorine atom (C-3) will be deshielded, as will the carbon with the remaining proton (C-5), though to a lesser extent.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the substitution pattern of the fluorine atoms. Three distinct signals are expected, with their chemical shifts and couplings providing a fingerprint of the molecule.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |

| -70 to -90 ppm | t, J(F,F) ≈ 20-30 Hz | F-4 | |

| -90 to -110 ppm | d, J(F,F) ≈ 20-30 Hz | F-2, F-6 |

Causality of Prediction: The chemical shifts of fluorine on pyridine rings are highly sensitive to the position relative to the nitrogen and other substituents.[2][4] Fluorine atoms in the ortho positions (F-2, F-6) are typically in a different chemical environment than the para fluorine (F-4). The observed multiplicities will arise from F-F coupling.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be characterized by strong absorptions corresponding to C-F and C-Cl stretching, as well as vibrations of the pyridine ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1300-1100 | Strong | C-F stretching |

| 800-600 | Medium-Strong | C-Cl stretching |

| 900-700 | Medium | C-H out-of-plane bending |

Causality of Prediction: The positions of these bands are based on well-established correlation tables for halogenated aromatic compounds. The highly polar C-F bonds are expected to produce very strong absorption bands. The precise frequencies of the pyridine ring vibrations will be influenced by the heavy halogen substituents.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the spectrum is recorded.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[5][6]

Predicted Mass Spectrum Data

| m/z | Predicted Relative Abundance | Assignment |

| 167/169 | High | [M]⁺ (Molecular ion) |

| 132 | Medium | [M-Cl]⁺ |

| 148 | Low | [M-F]⁺ |

| 104 | Medium | [M-Cl-CO]⁺ or [M-Cl-N]⁺ fragments |

Causality of Prediction: The molecular ion peak ([M]⁺) is expected to be prominent. Due to the presence of one chlorine atom, an isotopic pattern of approximately 3:1 (for m/z and m/z+2) will be observed for all chlorine-containing fragments.[5] Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Cl• or F•) and fragmentation of the aromatic ring.[7][8]

Fragmentation Pathway

Caption: Predicted major fragmentation pathways.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the Gas Chromatograph (GC).

-

Separation: The sample is vaporized and travels through a capillary column in the GC, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer (e.g., using Electron Impact, EI, at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound, grounded in established scientific principles and comparison with analogous compounds. The provided experimental protocols offer a framework for the reliable acquisition of this data. For any drug development or materials science application, it is imperative to confirm these predictions with empirical data upon synthesis of the compound. This document serves as a valuable resource for researchers in anticipating the spectroscopic features of this and other complex halogenated pyridines.

References

-

Stenutz, R. NMR chemical shift prediction of pyridines. (n.d.). Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

Kleinpeter, E. et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

-

Andersen, F. A. et al. (1955). Infrared Absorption Spectra of Monodeuterated Pyridines. The Journal of Chemical Physics. AIP Publishing. Retrieved from [Link]

-

Tierney, J. et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Iglesias-Reguant, A. et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

-

ResearchGate. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. Retrieved from [Link]

-

Iglesias-Reguant, A. et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

-

University of Leicester. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Institutes of Health. (2024). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Retrieved from [Link]

-

JACS Au. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

Chemical Science. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2020). Spectroscopic characterisation of radical polyinterhalogen molecules. RSC Publishing. Retrieved from [Link]

-

YouTube. (2016, November 1). Mass Spectrometry - Fragmentation. Retrieved from [Link]

-

PubMed. (2005). Spectroscopic characterization of novel polycyclic aromatic polymers. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

National Institutes of Health. (2015). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

Sources

- 1. NMR chemical shift prediction of pyridines [stenutz.eu]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biophysics.org [biophysics.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4,6-trifluoropyridine in Organic Solvents

Abstract

3-Chloro-2,4,6-trifluoropyridine (CAS No. 1682-79-7) is a halogenated pyridine derivative of significant interest as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility in these fields is fundamentally linked to its physicochemical properties, chief among them being its solubility in organic solvents. This parameter governs reaction kinetics, medium selection, product purification, and formulation. However, publicly available experimental data on the solubility of this specific compound is notably scarce.

This technical guide addresses this knowledge gap not by presenting pre-existing data, but by providing a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail a rigorous, self-validating experimental protocol for solubility measurement, and discuss the critical factors that influence its dissolution behavior.

Introduction to this compound

This compound is a substituted pyridine ring with a molecular formula of C₅HClF₃N and a molecular weight of approximately 167.51 g/mol .[1] Its structure, featuring an electronegative nitrogen atom and multiple halogen substituents (three fluorine, one chlorine), results in a complex interplay of electronic effects that define its reactivity and physical properties.

Key Molecular Features:

-

Polarity: The presence of C-F, C-Cl, and C-N bonds creates significant bond dipoles. The asymmetrical arrangement of these halogens around the pyridine ring results in a net molecular dipole moment, classifying it as a polar molecule.

-

Hydrogen Bonding: The ring nitrogen possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. It cannot act as a hydrogen bond donor.

-

Intermolecular Forces: Its solubility will be governed by a combination of dipole-dipole interactions, London dispersion forces, and potential interactions with hydrogen-bond-donating solvents.[2][3]

Understanding these features is the first step in predicting its behavior in various solvent systems.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[2][4] This means that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF)): These solvents possess dipole moments but lack acidic protons. This compound is expected to exhibit good solubility in these solvents. The primary solute-solvent interactions will be strong dipole-dipole forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have dipole moments and can act as hydrogen bond donors. Moderate to good solubility is anticipated in polar alcohols like methanol and ethanol, driven by dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the pyridine's nitrogen atom. Its solubility in water is expected to be low, a common trait for halogenated organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents lack a significant dipole moment. Solubility is expected to be limited in highly nonpolar solvents like hexane, where the only significant interactions are weaker London dispersion forces. Aromatic solvents like toluene may show slightly better solubility due to potential π-π stacking interactions with the pyridine ring.

The interplay of these forces dictates the overall Gibbs free energy of the dissolution process, determining the extent of solubility.[5]

A Practical Guide to Experimental Solubility Determination

Given the absence of published data, experimental determination is crucial. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and directness.[6][7]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating accurate and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Causality: Adding a surplus of solute is essential to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[7]

-

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours).

-

Causality: Continuous agitation facilitates the dissolution process, while a long equilibration time ensures that the system reaches a steady state, which is the definition of equilibrium solubility. The temperature must be rigorously controlled as solubility is temperature-dependent.[7]

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours. This allows the excess solid to settle.

-

Causality: This step is critical to prevent suspended solid particles from being sampled, which would artificially inflate the measured concentration.

-

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis.

-

Causality: Filtration is a mandatory step to remove any remaining microscopic undissolved particles, ensuring that the analyzed sample contains only the dissolved solute.[8]

-

-

Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent. Express the results in units such as g/L, mg/mL, or mol/L.

Visualizing the Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to allow for easy comparison across different solvents and conditions.

Table 1: Template for Reporting Solubility Data of this compound

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | 25 | Experimental Value | Calculated Value |

| Toluene | Aromatic | 25 | Experimental Value | Calculated Value |

| n-Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility

Solute-Solvent Interactions

The magnitude of solubility is a direct consequence of the strength and nature of intermolecular forces between the solute (this compound) and the solvent molecules.

Caption: Solute-Solvent Interaction Logic Diagram.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This relationship is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH_sol).

-

Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Increasing the temperature will shift the equilibrium towards more dissolution, thus increasing solubility. This is the most common scenario.

-

Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.

Determining the solubility at several temperatures (e.g., 10°C, 25°C, 40°C) is crucial for applications such as crystallization, where controlled precipitation is required.

Conclusion

While direct, published solubility data for this compound is limited, a robust understanding of its molecular structure allows for strong qualitative predictions of its behavior in various organic solvents. This guide provides the necessary theoretical background and a detailed, authoritative experimental protocol for researchers to generate high-quality, reproducible solubility data. By following the outlined isothermal shake-flask methodology, scientists in pharmaceutical and chemical development can confidently characterize this important building block, enabling more efficient process design, reaction optimization, and formulation development.

References

-

Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Molecular Pharmaceutics. Available at: [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. PubChem Compound Database. Available at: [Link]

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

LookChem (n.d.). 3-Chloro-2,4,6-trifluoro pyridine CAS NO.1682-79-7. Available at: [Link]

-

King-Pharm (n.d.). 1682-79-7 3-Chloro-2,4,6-trifluoro pyridine. Available at: [Link]

-

Maricopa Open Digital Press (n.d.). Intermolecular Forces – Organic Chemistry. Available at: [Link]

-

IUPAC-NIST Solubility Data Series (n.d.). Halogenated Compounds. Available at: [Link]

-

Guionneau, P., et al. (2015). Role of Fluorine Interactions in the Solid State Structure and Photophysical Properties of 3,5-Disubstituted-2-(2′-pyridyl)pyrrole Pd(II) Complexes. Crystal Growth & Design. Available at: [Link]

-

Saskoer.ca (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available at: [Link]

-

Quora (2020). How do intermolecular forces influence solubility? Available at: [Link]

-

Evans, W. H., Munson, T. R., & Wagman, D. D. (1955). Thermodynamic properties of some gaseous halogen compounds. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Khan Academy (n.d.). Solubility and intermolecular forces. Available at: [Link]

-

Kawaki, H. (2001). Solute-stationary phase interaction in gas liquid chromatography. Thermodynamic parameters for substituted halogenobenzene derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

National Testing Agency (n.d.). Syllabus for Chemistry (SCQP08). Available at: [Link]

-

University of Delhi (n.d.). B.Sc. (H) Chemistry Syllabus. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 4. Khan Academy [khanacademy.org]

- 5. Solute-stationary phase interaction in gas liquid chromatography. Thermodynamic parameters for substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Synthetic Chemist's Guide to 3-Chloro-2,4,6-trifluoropyridine: A Deep Dive into Reactivity with Nucleophiles

Abstract

This technical guide provides an in-depth analysis of the reactivity of 3-chloro-2,4,6-trifluoropyridine with a range of nucleophiles. As a highly functionalized, electron-deficient heteroaromatic scaffold, this molecule presents a unique landscape for nucleophilic aromatic substitution (SNAr). This document synthesizes established principles of SNAr chemistry with data from closely related polychlorofluoropyridine systems to offer a predictive framework for its reactivity. We will explore the underlying electronic and steric factors that govern regioselectivity, provide field-proven experimental protocols, and present a mechanistic rationale for the observed outcomes. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in the synthesis of novel agrochemicals, pharmaceuticals, and functional materials.

Introduction: The Strategic Value of Polychlorofluoropyridines

Polychlorofluoropyridines are a class of highly valuable synthetic intermediates. The pyridine core, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of multiple strongly electron-withdrawing halogen substituents. The strategic placement of both chlorine and fluorine atoms offers chemists a powerful tool for selective, sequential functionalization. Fluoropyridines, in particular, are prized substrates for SNAr reactions; the extreme electronegativity of fluorine powerfully activates the ring for the initial nucleophilic attack, which is typically the rate-determining step, making the fluoride a surprisingly effective leaving group.[1]

This compound is a trifunctionalized building block offering multiple handles for synthetic elaboration. Understanding its reactivity profile is paramount to harnessing its full potential. This guide will focus on predicting and controlling the site of nucleophilic attack to enable rational design of synthetic routes.

The Core Principle: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is governed by the principles of the SNAr mechanism. This process is typically a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The positions on the pyridine ring most susceptible to attack are those that are electronically activated (most electron-deficient) and can best stabilize the resulting negative charge.

In the case of polyfluoropyridines, the positions ortho (C2, C6) and especially para (C4) to the ring nitrogen are the most activated sites for nucleophilic displacement.[1][3] The ring nitrogen acts as a powerful electron-withdrawing group, delocalizing the negative charge of the Meisenheimer intermediate.

For this compound, a critical question arises: which halogen is displaced, and from which position? Based on strong evidence from the closely related analog, 3,5-dichloro-2,4,6-trifluoropyridine, the C-4 position is the most activated site for nucleophilic attack .[2][4] The fluorine atom at the C-4 position is para to the ring nitrogen, providing maximal resonance stabilization for the Meisenheimer intermediate. This electronic preference overrides the fact that chloride is generally a better leaving group than fluoride in other substitution mechanisms. This regioselectivity is also observed in the reactivity of 3-chloro-2,4,5,6-tetrafluoropyridine, where nucleophilic addition occurs predominantly at the C-4 position.[5]

Reactivity with N-Nucleophiles (Amines, Ammonia)

Nitrogen nucleophiles are among the most common reactants used with polychlorofluoropyridines. The reaction of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia gas definitively yields 4-amino-3,5-dichloro-2,6-difluoropyridine by selectively displacing the C-4 fluorine.[1][4] By strong analogy, this compound is expected to react similarly to afford 4-amino-3-chloro-2,6-difluoropyridine.

| Nucleophile | Substrate (Analog) | Product | Typical Conditions | Ref. |

| Ammonia (NH₃) | 3,5-Dichloro-2,4,6-trifluoropyridine | 4-Amino-3,5-dichloro-2,6-difluoropyridine | NMP solvent, passage of NH₃ gas | [1][4] |

| Ammonia (aq) | 3-Chloro-2,4,5,6-tetrafluoropyridine | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 25% aq. NH₃, 0°C to 60°C | [6] |

Field-Proven Protocol: Amination of a Polychlorofluoropyridine

Disclaimer: This protocol is adapted from procedures for the closely related 3,5-dichloro-2,4,6-trifluoropyridine and should be optimized for this compound.

-

Reactor Setup: Charge a suitable pressure reactor with this compound (1.0 eq) and a polar aprotic solvent such as N-Methylpyrrolidone (NMP) (approx. 3-5 volumes). The reactor should be equipped with a mechanical stirrer, a gas inlet tube, a thermocouple, and a pressure gauge.

-

Inerting: Purge the reactor with dry nitrogen to remove air and moisture.

-

Reaction: Cool the solution to 0-10°C. Begin bubbling anhydrous ammonia gas through the stirred solution. The reaction is exothermic; maintain the temperature below 20°C during the initial phase.

-

Monitoring: After the initial exotherm subsides, the reaction mixture can be gently warmed (e.g., to 40-60°C) to drive it to completion. Monitor the disappearance of the starting material by a suitable analytical method (e.g., GC-MS or ¹⁹F NMR).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Vent any excess ammonia pressure safely. The reaction mixture can be poured into ice-water to precipitate the product and dissolve the ammonium fluoride byproduct.

-

Isolation: Filter the precipitated solid, wash thoroughly with water to remove any residual salts, and dry under vacuum to yield the crude 4-amino-3-chloro-2,6-difluoropyridine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Reactivity with O-Nucleophiles (Hydroxides, Alkoxides)

Oxygen-based nucleophiles readily displace fluoride from activated positions on the pyridine ring. Following the established regioselectivity, the reaction of this compound with a hydroxide or alkoxide source is predicted to yield the corresponding 4-hydroxy- or 4-alkoxy-3-chloro-2,6-difluoropyridine.

This principle is demonstrated in the synthesis of the herbicide Fluroxypyr, where the intermediate 4-amino-3,5-dichloro-2,6-difluoropyridine undergoes a nucleophilic substitution with aqueous potassium hydroxide (KOH). In this case, one of the fluorine atoms at the C-2 or C-6 position is displaced by the hydroxyl group.[6] This subsequent reaction highlights that once the highly activated C-4 position is functionalized, the ortho positions (C-2 and C-6) become the next most likely sites for substitution.

| Nucleophile | Substrate (Analog) | Product | Typical Conditions | Ref. |

| KOH (aq) | 4-Amino-3,5-dichloro-2,6-difluoropyridine | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate | Aqueous KOH, Reflux | [6] |

| Hydroxy- benzaldehydes | Pentafluoropyridine | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic conditions | [7] |

Representative Protocol: Hydroxylation of a Substituted Chlorodifluoropyridine

Disclaimer: This protocol is adapted from procedures for 4-amino-3,5-dichloro-2,6-difluoropyridine and serves as a starting point for the reaction of O-nucleophiles with the product derived from the initial C-4 substitution on this compound.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-substituted-3-chloro-2,6-difluoropyridine (1.0 eq).

-

Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH, approx. 2.5-3.0 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor the reaction by TLC or LC-MS.

-

Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate (the potassium salt of the product) forms, it can be isolated by filtration or centrifugation.

-

Acidification: The resulting salt can be dissolved in water and carefully acidified with an acid like HCl to precipitate the neutral hydroxylated product.

-

Purification: The product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Reactivity with S- and C-Nucleophiles

While specific data for this compound is scarce, the general principles of SNAr suggest that soft nucleophiles like thiols (S-nucleophiles) and stabilized carbanions (C-nucleophiles) will also preferentially attack the C-4 position. The reaction with thiols is typically carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to generate the more nucleophilic thiolate anion.

For C-C bond formation, a study involving 3-chloro-2,4,5,6-tetrafluoropyridine utilized an N-heterocyclic carbene (NHC)-catalyzed reaction with an aryl aldehyde to form a diarylmethanone, again via substitution at the C-4 position.[5] This indicates that even complex carbon nucleophiles follow the same regiochemical preference dictated by the pyridine ring's electronics.

Conclusion and Future Outlook

The reactivity of this compound is a prime example of electronically controlled nucleophilic aromatic substitution. The convergence of evidence from closely related analogs and foundational mechanistic principles provides a robust and reliable framework for predicting its behavior. The C-4 position is unequivocally the most activated site for substitution by a wide range of N-, O-, S-, and C-nucleophiles, leading to the selective displacement of the C-4 fluorine atom. Once this position is functionalized, the remaining fluorine atoms at the C-2 and C-6 positions become targets for subsequent substitutions, enabling the synthesis of highly decorated and complex pyridine derivatives. This predictable reactivity makes this compound an exceptionally valuable and versatile building block for the construction of novel molecules in the pharmaceutical and agrochemical industries. Further research should focus on quantifying the relative reaction rates with a broader library of nucleophiles and exploring sequential, one-pot functionalization strategies.

References

- CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.

-

EP 0192287 A2 - Process for the preparation of fluorinated pyridines. European Patent Office. [Link]

-

Lee, S.-C., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

-

Ranjbarkarimi, F., et al. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]

Sources

- 1. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

A Guide to the Synthesis of 3-Chloro-2,4,6-trifluoropyridine from Polychlorinated Precursors

Abstract

Fluorinated pyridine scaffolds are cornerstones in modern drug discovery and agrochemical development, imparting unique physicochemical properties that enhance biological activity and metabolic stability.[1][2] Among these, 3-Chloro-2,4,6-trifluoropyridine stands out as a versatile intermediate. Its synthesis, however, presents a significant challenge in regiochemical control. This technical guide provides an in-depth analysis of the synthesis of this target molecule, focusing on the robust Halogen Exchange (Halex) reaction starting from readily available polychlorinated pyridines. We will dissect the underlying reaction mechanism, explore the critical parameters that govern success, provide a field-proven experimental protocol for a key intermediate, and discuss the strategic considerations for achieving the final product with high fidelity.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into organic molecules can dramatically alter their properties. In the pharmaceutical and agrochemical sectors, this "fluorine factor" is leveraged to increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1][2][3] Consequently, the demand for complex, selectively halogenated building blocks like this compound has grown substantially.

This guide is designed for researchers and process chemists, offering a comprehensive overview of the prevailing synthetic strategy for accessing this valuable compound. The core of this strategy lies in the nucleophilic aromatic substitution (SNAr) of chlorine atoms on a pyridine ring with fluoride ions, a transformation known as the Halogen Exchange or Halex reaction.[4][5] We will begin by examining the foundational principles of this reaction before detailing a practical, step-by-step methodology.

The Core Synthetic Strategy: Halogen Exchange (Halex) Reaction

The Halex reaction is the industrial workhorse for producing fluoroaromatic compounds.[5][6] Its application to the electron-deficient pyridine ring system is particularly effective.[2]

Mechanistic Rationale: Activating the Pyridine Ring

The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles like the fluoride ion (F⁻). This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6), activating the C-Cl bonds at these sites for substitution.

The reaction occurs in a two-step addition-elimination sequence:

-

Nucleophilic Attack: The fluoride ion attacks an activated carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The complex collapses, expelling the chloride ion as the leaving group and re-forming the aromatic ring, now with a C-F bond.

The high electronegativity of fluorine compared to chlorine makes the C-F bond significantly stronger, providing a thermodynamic driving force for the reaction. However, the reaction is kinetically controlled, and its success hinges on several critical parameters.

Key Reaction Parameters and Their Scientific Basis

A successful and selective Halex synthesis requires meticulous control over the reaction environment.

-

Precursor Selection: The synthesis typically starts with a highly chlorinated pyridine, most commonly pentachloropyridine .[7][8] This precursor is commercially available and fully activated at all positions for potential substitution. The synthesis of this compound involves the replacement of three specific chlorine atoms.

-

Fluorinating Agent: Anhydrous Potassium Fluoride (KF) is the most widely used fluoride source due to its reactivity and cost-effectiveness.[9] It is crucial that the KF is anhydrous, as any residual water can hydrolyze the polychloropyridine substrate and form potassium hydroxide, leading to unwanted side products. KF is a crystalline solid with low solubility in organic solvents, making the reaction heterogeneous.[9]

-

Solvent System: The choice of solvent is critical. High-boiling, polar aprotic solvents such as N-Methylpyrrolidone (NMP) , 1,3-dimethyl-2-imidazolidinone (DMI) , or sulfolane are required.[5][7][8] These solvents serve two primary functions: they can withstand the high temperatures needed for the reaction and they possess a high dielectric constant, which helps to partially solubilize the potassium fluoride and stabilize the charged Meisenheimer complex intermediate.

-

Temperature Control: Temperature is arguably the most critical variable for controlling regioselectivity. The substitution of chlorine atoms occurs sequentially. The C4 position (para) is often the most reactive, followed by the C2 and C6 positions (ortho). The C3 and C5 positions are the least reactive. To obtain partially fluorinated products like 3,5-dichloro-2,4,6-trifluoropyridine (a key intermediate), the reaction is run at carefully controlled, moderate temperatures (e.g., 90-170°C) to prevent complete fluorination.[7][8]

-

Phase-Transfer Catalysis (Optional): To enhance the reaction rate, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt or a crown ether can be employed.[4][10] The PTC facilitates the transfer of the fluoride anion from the solid KF crystal into the organic solvent phase, increasing its effective concentration and reactivity.[11][12]

Synthetic Pathway Visualization

The conversion of pentachloropyridine to this compound is a multi-step process. The first major isolable intermediate is often 3,5-dichloro-2,4,6-trifluoropyridine. Achieving the final product requires a subsequent, more selective reaction step.

Caption: Reaction pathway from pentachloropyridine to the target molecule.

Detailed Experimental Protocol: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

This protocol details the synthesis of the crucial intermediate, 3,5-dichloro-2,4,6-trifluoropyridine, from pentachloropyridine. This procedure is a foundational step toward the final target molecule and is adapted from established industrial methods.[7][8]

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Potassium fluoride is toxic if inhaled or ingested.[9] Polychlorinated pyridines and polar aprotic solvents can be irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials and Equipment

-

Reagents:

-

Pentachloropyridine (1.0 eq)

-

Anhydrous Potassium Fluoride (spray-dried, >99%) (≥ 3.5 eq)

-

N-Methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI), anhydrous

-

-

Equipment:

-

Three-necked round-bottom flask (appropriately sized for the reaction scale)

-

Mechanical stirrer

-

Thermometer or thermocouple

-

Reflux condenser with a nitrogen/argon inlet

-

Heating mantle

-

Distillation apparatus for purification

-

Step-by-Step Procedure

-

System Preparation: Assemble the three-necked flask with the mechanical stirrer, condenser, and thermometer. Ensure the system is dry and flush with nitrogen gas.

-

Reagent Charging: To the flask, add the anhydrous solvent (e.g., NMP) and anhydrous potassium fluoride.

-

Solvent Dehydration (Optional but Recommended): Heat the KF/solvent slurry under reduced pressure to distill off a small amount of solvent, ensuring the removal of any trace water.[7] Cool the mixture back to room temperature under a nitrogen atmosphere.

-

Substrate Addition: Add the pentachloropyridine to the slurry.

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 150-160°C).[8] Maintain this temperature and monitor the reaction progress using Gas Chromatography (GC) by periodically analyzing small aliquots. The reaction is typically complete within several hours.

-

Workup and Isolation: Once the starting material is consumed and the desired intermediate is the major product, cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium salts (KF and KCl). Wash the solid residue with a small amount of fresh solvent.

-

Purification: Combine the filtrate and the washings. The product, 3,5-dichloro-2,4,6-trifluoropyridine, is purified from the solvent and any minor byproducts by vacuum distillation.[7][8]

From Intermediate to Final Product: Strategic Considerations

With high-purity 3,5-dichloro-2,4,6-trifluoropyridine in hand, the subsequent transformation to this compound requires the selective removal of the chlorine atom at the C5 position. This is a non-trivial step as the C3 and C5 positions are the least reactive in Halex reactions. Two primary strategies can be considered:

-

Catalytic Hydrodechlorination: This is a promising approach. It involves the selective reduction of a C-Cl bond to a C-H bond using a hydrogen source (like H₂ gas or a transfer hydrogenation reagent) and a transition metal catalyst (e.g., Palladium on carbon, Pd/C). The challenge lies in achieving selectivity, ensuring only one of the two remaining C-Cl bonds is reduced. This often requires careful optimization of the catalyst, solvent, and reaction conditions.

-

Forced Halex Reaction followed by Reduction: An alternative, though more complex, route could involve forcing a further fluorination reaction under more extreme conditions to potentially yield 3-chloro-2,4,5,6-tetrafluoropyridine.[13] This tetrafluorinated intermediate could then be subjected to a reduction that selectively removes the fluorine at the C5 position, which is often difficult, or a different synthetic modification.

The hydrodechlorination route is generally the more direct and feasible strategy for this specific transformation.

Data Summary & Analysis

The following table summarizes typical conditions for related Halex reactions on polychloropyridines, providing a comparative reference for process optimization.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pentachloropyridine | KF | DMI | 90 | 1.5 | 3,5-Dichloro-2,4,6-trifluoropyridine | 95.4 | [7] |

| Pentachloropyridine | KF | NMP | 100-170 | - | 3,5-Dichloro-2,4,6-trifluoropyridine | High | [8] |

| 3,5-Dichloro-2,4,6-trifluoropyridine | KF | Sulfolane | 180 | 2.5 | 3-Chloro-2,4,5,6-tetrafluoropyridine | 72 | [13] |

Experimental Workflow

The overall process from planning to final product follows a logical sequence of operations, each critical for success.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from polychlorinated pyridines is a strategically important but challenging endeavor that relies on the precise control of the Halex reaction. By starting with pentachloropyridine, chemists can access the key intermediate 3,5-dichloro-2,4,6-trifluoropyridine in high yield. The success of this initial step is predicated on maintaining anhydrous conditions and exercising stringent temperature control to manage the sequential displacement of chlorine atoms. The subsequent selective conversion of this intermediate to the final target molecule, likely via catalytic hydrodechlorination, requires careful process development and optimization. This guide provides the fundamental principles and a practical framework for researchers to successfully navigate this synthetic landscape, enabling the production of this valuable building block for next-generation pharmaceuticals and agrochemicals.

References

-

Okamoto, I., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 117-128.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

Guidechem. (n.d.). How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications.

-

ResearchGate. (n.d.). Fluoroinated pyridines in pharmaceuticals and agrochemicals.

-

ChemicalBook. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine synthesis.

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Synthesis Potential of Fluorinated Pyridine Intermediates.

-

Google Patents. (n.d.). CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.

-

SpringerLink. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

-

ETH Zurich Research Collection. (n.d.). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis.

-

Google Patents. (n.d.). EP0944564A1 - Halogen exchange reactions and uses thereof.

-

ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114–9121.

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Halex Reaction.

-

American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.

-

Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.

-

MDPI. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Applied Sciences, 12(1), 321.

-

PubMed Central. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

-

Wikipedia. (n.d.). Halex process.

-

ChemRxiv. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

-

Wikipedia. (n.d.). Potassium fluoride.

-

ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction.

-

Benchchem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine.

-

Science. (2021). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 373(6552), 343-348.

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped...

-

Royal Society of Chemistry. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(28), 8345-8354.

-

Organic Chemistry Portal. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17(23), 5942–5945.

-

gChem Global. (n.d.). Halex Comparative Reaction.

-

Wikipedia. (n.d.). Finkelstein reaction.

-

ResearchGate. (n.d.). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF.

-

ResearchGate. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.

-

Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 297-299.

-

CAMEO Chemicals. (n.d.). 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE.

-

ACS Publications. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(25), 7421–7428.

-

Royal Society of Chemistry. (2020). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 22(30), 17357-17373.

-

ResearchGate. (n.d.). Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts: A Comparative Study.

-

Liche Opto Co. (n.d.). Exploring the Applications of Potassium Fluoride (KF) in Modern Chemistry.

-

ChemicalBook. (n.d.). 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine.

-

PubMed. (2013). Cu(OTf)2-mediated Fluorination of Aryltrifluoroborates With Potassium Fluoride. Journal of the American Chemical Society, 135(44), 16292-5.

-

Google Patents. (n.d.). CN1522960A - Preparation method of potassium fluoride.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gchemglobal.com [gchemglobal.com]

- 3. nbinno.com [nbinno.com]

- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 5. Halex process - Wikipedia [en.wikipedia.org]